
Methyl 3-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate
Overview
Description
“Methyl 3-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate” is a chemical compound. It is a derivative of boronic acid and benzoate, with additional methyl and hydroxy groups . It is often used in the field of medicinal chemistry and as a chemical intermediate .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzoate core, with a hydroxy group at the 3-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the 4-position . The exact structure would need to be confirmed through techniques such as X-ray crystallography .Scientific Research Applications
Crystal Structure and DFT Study
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, a related compound, has been used for structural studies. Its synthesis involved a three-step substitution reaction. Techniques like FTIR, NMR spectroscopy, and mass spectrometry confirmed the structures. X-ray diffraction provided crystallographic and conformational analyses. Density Functional Theory (DFT) was applied for further molecular structure calculations, matching well with X-ray diffraction results. This research contributes to understanding the physicochemical properties and molecular electrostatic potential of such compounds (Huang et al., 2021).
Vibrational Properties Studies
Another study focused on the synthesis and characterization of compounds with similar structures, using techniques like FT-IR, NMR, and MS. The research included X-ray diffraction for crystal structure confirmation and DFT calculations for molecular structure optimization and comparative spectroscopic data analysis. This highlights the potential of these compounds in vibrational spectroscopy and molecular structure studies (Wu et al., 2021).
Chemical Synthesis and Stability
A study on modifying aroylhydrazone prochelators, including compounds with similar structural features, showed their potential in reacting with hydrogen peroxide, which leads to the release of chelators like SIH. These chelators are significant for sequestering iron(III) and mitigating iron-catalyzed oxidative damage. Such compounds' hydrolytic stability and reaction outcomes are crucial for biomedical applications, particularly in oxidative stress conditions (Wang & Franz, 2018).
Photophysical Properties
In the context of materials science, studies involving compounds with similar structures have been used to understand photophysical properties. For instance, research on the synthesis of methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate provided insights into quantum yields and excited-state proton transfer, crucial for developing advanced photoluminescent materials (Kim et al., 2021).
Nanoparticle Fabrication
Compounds with similar structural components have been used in the synthesis of nanoparticles. Such nanoparticles exhibit high fluorescence emission, potentially useful in various applications like biomedical imaging and sensing (Fischer et al., 2013).
Corrosion Inhibition
A theoretical study on similar compounds revealed their potential as corrosion inhibitors for mild steel in acidic environments. This application is critical in materials science and engineering, especially in enhancing the durability of metal structures (Arrousse et al., 2021).
Future Directions
The future directions for research on this compound would likely involve further exploration of its synthesis, properties, and potential applications. This could include developing more efficient synthesis methods, studying its reactivity in various chemical reactions, and exploring its potential uses in fields such as medicinal chemistry .
Mechanism of Action
Target of Action
Methyl 3-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate is an organic compound that is often used as a reagent and catalyst in organic synthesis . The primary targets of this compound are the reactants in the synthesis process, which can include various organic compounds.
Mode of Action
This compound interacts with its targets through chemical reactions. It is commonly used in the Diels-Alder reaction with styrene and trans-β-nitrostyrene, as well as other significant carbon-carbon bond-forming reactions . The boron atom in the dioxaborolane group of the compound can form covalent bonds with other atoms, facilitating the formation of new compounds.
Pharmacokinetics
Its physical and chemical properties such as its solubility in organic solvents, melting point of 77-81°c, and boiling point of approximately 3556±250 °C can impact its behavior in chemical reactions.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the temperature and solvent used can impact the rate and outcome of the reactions it is involved in. It should be stored in a dark place, sealed in dry conditions, and at room temperature . It should also be handled with appropriate personal protective measures due to its classification as an irritant .
properties
IUPAC Name |
methyl 3-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO5/c1-13(2)14(3,4)20-15(19-13)10-7-6-9(8-11(10)16)12(17)18-5/h6-8,16H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTDZKJUUCGKNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2026647-81-2 | |
| Record name | methyl 3-hydroxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





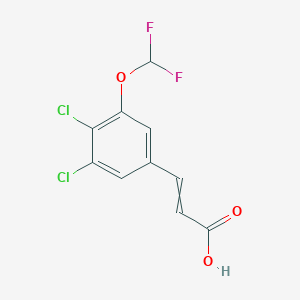
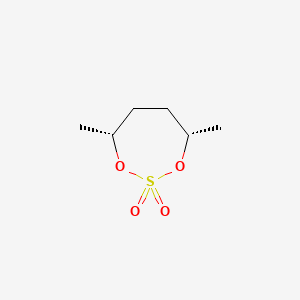
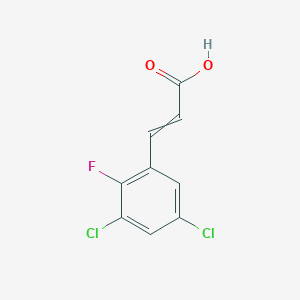


![1-[(2-Fluorobenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1413674.png)
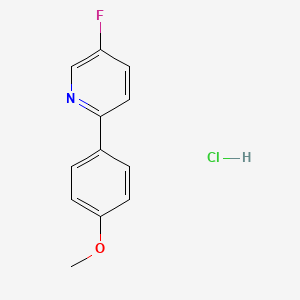
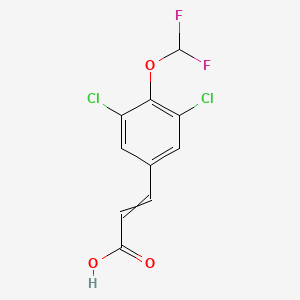
![N-[(2,5,6-Trimethoxypyridin-3-yl)methylidene]hydroxylamine](/img/structure/B1413682.png)


![(E)-tert-butyl (3-(7-methoxy-2,2-dimethyl-4-oxo-4H-benzo[d][1,3]dioxin-5-yl)allyl)carbamate](/img/structure/B1413687.png)